![molecular formula C14H17N3O4 B6102613 N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine](/img/structure/B6102613.png)
N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine
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Overview
Description
N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine: is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a][1,5]diazocin and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a][1,5]diazocin ring system, followed by the introduction of the oxo group and the attachment of the glycine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways or diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrido[1,2-a][1,5]diazocin and glycine, as well as related structures with different substituents or functional groups.
Uniqueness
What sets N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine apart is its specific combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIMAMRWMUEMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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